4'-n-Propyl-2,2,2-trifluoroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of similar fluorinated acetophenones often involves cross-coupling reactions or the Claisen condensation of acetophenones with various reagents in the presence of catalysts. For instance, 4-(2',4'-difluorophenyl)acetophenone was synthesized via the Suzuki cross-coupling, mediated by a ligand-free Pd(II) complex, showcasing a high yield and a practical procedure for industrial applications (Deng Ji-hua, 2008); (Wang Shuang-shou, 2008).
Molecular Structure Analysis
The molecular structure of fluorinated acetophenones can be characterized by techniques such as IR, 1HNMR, and single crystal X-ray diffractometry. For example, a study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde, used these methods to confirm its structure, demonstrating the utility of these analytical techniques in understanding the geometry and electronic structure of fluorinated acetophenones (A. Najiya et al., 2014).
Chemical Reactions and Properties
Fluorinated acetophenones participate in various chemical reactions that highlight their reactivity and functional group transformations. For instance, the reaction of N-unsubstituted imines of 2-hydroxyacetophenones with trichloro(trifluoro)ethylidene nitromethanes showcases tandem oxa-Michael/aza-Henry additions, elucidating the diverse reactivity patterns of these compounds (V. Y. Korotaev et al., 2008).
Physical Properties Analysis
The physical properties of fluorinated acetophenones, such as melting points, boiling points, solubility, and crystalline structure, can be deduced from their molecular structure and intermolecular interactions. The study by Salian et al. on chalcone derivatives provides insights into the crystalline structure and the impact of different substituents on the physical properties of similar compounds (Vinutha V. Salian et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and the ability to undergo specific chemical reactions, are crucial for understanding the behavior of fluorinated acetophenones in various chemical contexts. The electrosynthesis of 2-(trifluoroacetyl)chromones from acetophenones, for example, demonstrates the ability of these compounds to engage in condensation reactions, highlighting their chemical versatility (R. Irgashev et al., 2009).
Scientific Research Applications
Spectrophotometric Detection in High-Performance Liquid Chromatography : It's used in preparing carboxylic acid 4'-bromophenacyl ester derivatives for this purpose (Ingalls et al., 1984).
Fluorescence “Turn-On” Sensing of Carboxylate Anions : The compound is used in oligothiophene-based o-(carboxamido)trifluoroacetophenones for sensing these anions (Kim & Ahn, 2008).
Oxidation of Aliphatic Tertiary Amines and Azines to N-Oxides : It acts as an optimum catalyst providing chemoselective and high-to-quantitative yields (Limnios & Kokotos, 2014).
Epoxidation of Alkenes : The compound serves as an improved organocatalyst, offering a cheap, mild, fast, and environmentally friendly method for oxidizing various olefins (Limnios & Kokotos, 2014).
Studying DNA-Protein Interactions : Trifluoroacetophenone-linked nucleotides and DNA are beneficial for such studies using 19F NMR spectroscopy (Olszewska, Pohl, & Hocek, 2017).
Inhibition of Acetylcholinesterases : It is a potent, reversible, time-dependent inhibitor of these enzymes (Nair, Lee, & Quinn, 1993).
Study of Cellular Respiration and Lipid Peroxidation : The synthesis of 3-carboxy-4-(trifluoromethyl)tetralone can be used for this research (Ukerun, 1988).
Preparation of Aryl Difluoromethyl Ethers from Phenol Derivatives : The non-ODS-based preparation of 2-chloro-2,2-difluoroacetophenone serves as a good difluorocarbene reagent for this purpose (Zhang, Zheng, & Hu, 2006).
Enantioselective Hydrogenation of Trifluoroacetophenone : This application uses supported Pt catalysts modified with cinchona alkaloids (Mallát, Bodmer, & Baiker, 1997).
Formation Mechanism Study : The formation mechanism of p-methylacetophenone from citral under acidic aqueous conditions involves a tert-alkoxy radical intermediate (Ueno, Masuda, & Ho, 2004).
Platinum-Catalyzed Enantioselective Hydrogenation : Achieving a 92% enantioselectivity, this is the highest value obtained in this reaction using any heterogeneous catalyst system (Arx, Mallát, & Baiker, 2001).
Reduction of Activation and Total Reaction Energies : The introduction of electron-withdrawing groups into carbonyl compounds achieves this in the aromatic electrophilic substitution reaction (Peña, Zolotukhin, & Fomine, 2004).
Ion-Selective Electrodes : HDTFAB derivatives are used as neutral carriers for carbonate ion-selective electrodes, with the best electrochemical properties for determination of carbonate in bovine serum (Sokalski et al., 1996).
Perkin Reaction of Activated Aromatic Ketones : Yields 3-substituted and 2,3-disubstituted-4,4,4-trifluoro-2-butenoic acids with high E-stereoselectivity (Cserényi et al., 2006).
Whole Cell Bioreduction : Immobilized Geotrichum candidum cells under continuous flow conditions can reduce 2,2,2-trifluoroacetophenone with an enantiomeric excess higher than 99% (Lopes et al., 2014).
Heterogeneous Asymmetric Reactions : Enantioselective hydrogenation of fluoroketones on Pt-alumina catalyst can achieve up to 85% enantioselectivity (Varga et al., 2004).
Synthesis of Novel Fluorinated Aromatic Polymers : These polymers have linear, highly regular structures, and high thermostability (Díaz et al., 2007).
Synthesis and Characterization of Novel Polyimides : Derived from specific trifluoroacetophenone compounds, these polyimides show good thermal stability, mechanical properties, and chemical resistance (Yin et al., 2005).
Superelectrophilic Polycondensation : This reaction pathway involves 2,2,2-trifluoroacetophenone and biphenyl, establishing basic rules for efficient monomer design (Peña, Zolotukhin, & Fomine, 2005).
Synthesis and Characterization of Fluorine-Containing Polyimides : The synthesized 3FEDAM-pyromellitic anhydride-phthalic anhydride material exhibits excellent solvent resistance and a high glass transition temperature (Brink, Brandom, Wilkes, & Mcgrath, 1994).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-propylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKCVMNWSBPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375183 | |
Record name | 4'-n-Propyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-n-Propyl-2,2,2-trifluoroacetophenone | |
CAS RN |
107713-67-7 | |
Record name | 2,2,2-Trifluoro-1-(4-propylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107713-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-n-Propyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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